4,4,4-trifluorobut-2-enamide
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Overview
Description
4,4,4-Trifluorobut-2-enamide is an organic compound with the molecular formula C₄H₄F₃NO It is characterized by the presence of three fluorine atoms attached to the terminal carbon of a but-2-enamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4,4,4-trifluorobut-2-enamide involves the reaction of 4,4,4-trifluorobut-2-enoic acid with ammonia or an amine. The reaction typically takes place in a solvent such as dichloromethane, and oxalyl chloride is often used as a reagent to activate the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures are crucial due to the handling of reactive intermediates and reagents.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluorobut-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4,4,4-trifluorobut-2-enoic acid, while reduction can produce 4,4,4-trifluorobut-2-enamine.
Scientific Research Applications
4,4,4-Trifluorobut-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structure.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as increased resistance to degradation.
Mechanism of Action
The mechanism by which 4,4,4-trifluorobut-2-enamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity. The compound may act by inhibiting specific enzymes or modulating receptor activity, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluorobut-2-enoic acid: This compound is similar in structure but contains a carboxylic acid group instead of an amide group.
4,4,4-Trifluorobut-2-enamine: This compound has an amine group instead of an amide group.
Uniqueness
4,4,4-Trifluorobut-2-enamide is unique due to its specific combination of functional groups and fluorine atoms, which confer distinct chemical and biological properties. Its stability and reactivity make it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4,4,4-trifluorobut-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3NO/c5-4(6,7)2-1-3(8)9/h1-2H,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJWVXVMQOGZID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(F)(F)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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